molecular formula C8H17N3O3 B1396307 tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate CAS No. 1244059-91-3

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate

Cat. No.: B1396307
CAS No.: 1244059-91-3
M. Wt: 203.24 g/mol
InChI Key: UTRZCIJAPSBNIF-UHFFFAOYSA-N
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Description

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate (CAS: 1244059-91-3) is a carbamate-protected amine derivative with the molecular formula C₈H₁₇N₃O₃ and a molecular weight of 203.24 g/mol . Its structure features a tert-butyl carbamate group attached to a propyl chain containing a Z-configured hydroxyimino (NH-O) moiety and an amino group. This compound is primarily used in research as a synthetic intermediate for peptidomimetics, heterocyclic compounds, and drug discovery .

Key properties include:

  • Solubility: Requires heating to 37°C and sonication for optimal dissolution in organic solvents .
  • Storage: Stable at 2–8°C for short-term storage; long-term storage at -80°C is recommended .
  • Purity: Typically >95% as per analytical certificates (COA) .

Properties

IUPAC Name

tert-butyl N-[(3Z)-3-amino-3-hydroxyiminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZCIJAPSBNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244059-91-3
Record name tert-butyl N-[2-(N'-hydroxycarbamimidoyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the amino and hydroxyimino groups. One common method involves the use of tert-butyl carbamate and a precursor such as 3-amino-3-(hydroxyimino)propionic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It may also interact with enzymes and proteins, influencing biochemical pathways .

Comparison with Similar Compounds

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate

  • Molecular Formula : C₉H₁₉N₃O₃
  • Molecular Weight : 217.27 g/mol
  • Key Difference : Methyl substitution on the carbamate nitrogen .
  • Impact: Increased steric hindrance may reduce nucleophilic reactivity compared to the non-methylated parent compound.

tert-butyl N-(3-amino-3-thioxopropyl)carbamate

  • Molecular Formula : C₈H₁₆N₂O₂S
  • Molecular Weight : 219.29 g/mol
  • Key Difference: Hydroxyimino (NH-O) replaced with thioxo (C=S) .
  • Impact : Enhanced electrophilicity due to sulfur’s polarizability, making it more reactive in thiol-ene click chemistry.

tert-butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate

  • Molecular Formula : C₁₄H₂₀N₄O₃
  • Molecular Weight : 292.34 g/mol
  • Key Difference : Aromatic phenyl group and additional amide bond .
  • Impact : Improved π-π stacking interactions in peptide-based drug design.

Functional Group Comparison

Compound Name Functional Groups Reactivity Profile Applications References
Target compound tert-butyl carbamate, NH-O, NH₂ Base-labile, prone to oxidative degradation Peptidomimetics, heterocyclic synthesis
Methylcarbamate analog Methylated carbamate, NH-O, NH₂ Reduced nucleophilicity Sterically hindered intermediates
Thioxo analog tert-butyl carbamate, C=S, NH₂ High electrophilicity Thiol-mediated conjugation
Aromatic phenyl derivative Phenyl, amide, carbamate Enhanced binding to aromatic receptors Kinase inhibitors, protease studies

Stability and Handling

  • Hydroxyimino Group: Susceptible to oxidation, requiring inert atmosphere storage .
  • Thioxo Group : More stable under acidic conditions but prone to hydrolysis in basic media .
  • Aromatic Derivatives : Stable under ambient conditions due to resonance stabilization .

Biological Activity

tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate is a compound of considerable interest in biological research due to its unique structural features and associated biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₉N₃O₃
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1142210-92-1

The compound features a tert-butyl group, an amino group, and a hydroxyimino group, which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies suggest that it can reduce the aggregation of amyloid-beta peptides, which are implicated in AD pathology. The compound demonstrated a protective effect on astrocytes against amyloid-beta-induced toxicity by reducing levels of pro-inflammatory cytokines like TNF-α and free radicals .

Study on Neuroprotection

A notable study investigated the effects of this compound on astrocyte cells exposed to amyloid-beta 1-42. The findings indicated that the compound significantly reduced cell death and inflammatory responses associated with amyloid-beta toxicity. Specifically, it showed an 85% inhibition of amyloid aggregation at a concentration of 100 μM , highlighting its potential as a therapeutic agent in AD .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity. Further investigations are needed to elucidate the specific mechanisms involved in its antimicrobial action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaKey Features
N-AcetylcysteineC₅H₉NO₃SContains a thiol group; used as an antioxidant
HydroxylamineNH₂OHSimple structure; used in organic synthesis
CarbamazepineC₁₅H₁₂N₂OAntiepileptic drug; similar amine functionality

The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to simpler analogs like hydroxylamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate
Reactant of Route 2
tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate

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